

Sodium Acetate as a Versatile Reagent in Biochemical Assays

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Compound of Interest		
Compound Name:	Sodium acetate	
Cat. No.:	B150403	Get Quote

Introduction

Sodium acetate is a widely utilized reagent in molecular biology and biochemistry, primarily valued for its roles as a buffering agent, a salt for nucleic acid precipitation, and a component in protein crystallization solutions. Its versatility and affordability make it an indispensable tool for researchers, scientists, and drug development professionals. This document provides detailed application notes and protocols for the use of **sodium acetate** in several key biochemical assays.

Application Note 1: Nucleic Acid Precipitation

Role of **Sodium Acetate** in DNA/RNA Precipitation

Sodium acetate is a crucial component in the ethanol or isopropanol precipitation of DNA and RNA.[1][2][3] The positively charged sodium ions (Na+) from **sodium acetate** neutralize the negative charge of the phosphate backbone of nucleic acids.[4][5] This charge neutralization reduces the hydrophilicity of the DNA/RNA molecules, making them less soluble in water.[3][5] When alcohol (ethanol or isopropanol) is subsequently added, it displaces the water molecules surrounding the nucleic acids, causing them to aggregate and precipitate out of solution.[1]

Quantitative Data for Nucleic Acid Precipitation



Parameter	Recommended Value/Range	Notes
Sodium Acetate Stock Solution	3 M, pH 5.2	The acidic pH is optimal for DNA precipitation.[1][4]
Final Sodium Acetate Concentration	0.3 M (1/10th volume)	Using excessive sodium acetate can lead to the coprecipitation of proteins and reduce purity.[1]
Ethanol (for DNA)	2-2.5 volumes	Use cold 100% ethanol for optimal precipitation.
Isopropanol (for DNA)	0.6-0.7 volumes	Can be used at room temperature.[3]
Incubation Temperature	-20°C or -80°C	Overnight incubation at -20°C is recommended for small amounts of nucleic acid.[6]
Centrifugation Speed	10,000-15,000 x g	Centrifugation should be performed at 4°C.[3]
Centrifugation Time	15-30 minutes	[3]

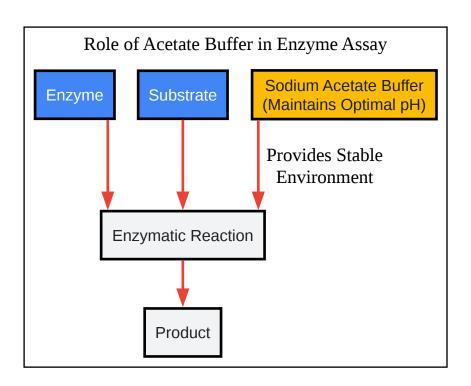
Experimental Protocol: Standard DNA Precipitation

- To your aqueous DNA sample, add 1/10th volume of 3 M **sodium acetate**, pH 5.2. Mix thoroughly by vortexing.
- Add 2 to 2.5 volumes of ice-cold 100% ethanol.
- Invert the tube several times to mix. A white precipitate of DNA may become visible.
- Incubate the mixture at -20°C for at least 1 hour. For very dilute samples, overnight incubation is recommended.[6]
- Centrifuge the sample at 10,000-15,000 x g for 15-30 minutes at 4°C to pellet the DNA.[3]

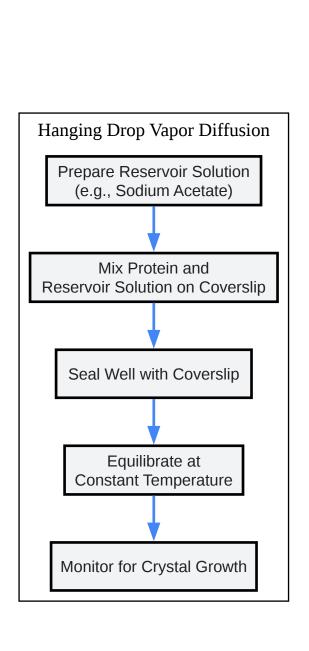


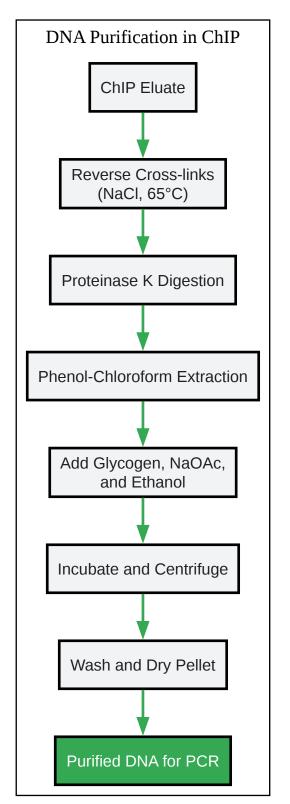
- Carefully decant the supernatant without disturbing the pellet.
- Wash the DNA pellet by adding 1 mL of 70% ethanol (room temperature) to remove excess salt.[3]
- Centrifuge at 10,000-15,000 x g for 5-15 minutes at 4°C.[3]
- Carefully decant the 70% ethanol.
- Air-dry the pellet for 5-20 minutes to remove residual ethanol. Do not over-dry, as this can make the DNA difficult to redissolve.[3]
- Resuspend the DNA pellet in a suitable buffer (e.g., TE buffer or nuclease-free water).











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